molecular formula C11H15Cl2N3O2 B6182343 ethyl 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride CAS No. 2613384-62-4

ethyl 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride

Cat. No. B6182343
CAS RN: 2613384-62-4
M. Wt: 292.2
InChI Key:
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Description

Ethyl 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride (EMIPC), also known as 6-amino-2-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester dihydrochloride, is an organic compound with a molecular weight of 308.2 g/mol. It is a white crystalline solid with a melting point of 217°C. EMIPC is widely used in scientific research, particularly in the fields of chemistry and biochemistry.

Mechanism of Action

The mechanism of action of EMIPC is not fully understood. It is believed that EMIPC acts as a catalyst for the formation of new bonds between molecules, allowing for the formation of new organic compounds. Additionally, EMIPC may act as a proton transfer agent, allowing for the transfer of protons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of EMIPC are not well understood. However, it is believed that EMIPC may be involved in the regulation of enzyme activity, as it has been shown to inhibit the activity of several enzymes. Additionally, EMIPC has been shown to interact with certain proteins, suggesting it may be involved in the regulation of protein activity.

Advantages and Limitations for Lab Experiments

The main advantage of using EMIPC in laboratory experiments is its ability to catalyze a variety of chemical reactions. Additionally, EMIPC is relatively easy to synthesize and is relatively stable in solution. However, EMIPC is not very soluble in water, which can limit its use in some experiments.

Future Directions

Future research could focus on further elucidating the mechanism of action of EMIPC and its biochemical and physiological effects. Additionally, further research could explore the potential applications of EMIPC in pharmaceuticals, as well as its potential use as a catalyst in the synthesis of other compounds. Additionally, research could explore the potential of EMIPC as an enzyme inhibitor, as well as its potential to interact with other proteins. Finally, research could focus on improving the solubility of EMIPC in water, as this could open up new possibilities for its use in laboratory experiments.

Synthesis Methods

EMIPC can be synthesized from the reaction of 6-chloro-2-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrochloride and ethyl amine hydrochloride in the presence of sodium hydroxide. The reaction is carried out in a mixture of ethanol and water at a temperature of 80°C for 1 hour. The product is then isolated by filtration and recrystallized from ethanol.

Scientific Research Applications

EMIPC is commonly used in scientific research as a reagent in a variety of chemical reactions. It is also used as a catalyst in the synthesis of organic compounds, such as amines, alcohols, and carboxylic acids. Additionally, EMIPC is used in the synthesis of pharmaceuticals and other biologically active compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride involves the reaction of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate with aminomethylpyridine in the presence of a base, followed by quaternization with hydrochloric acid.", "Starting Materials": [ "Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate", "Aminomethylpyridine", "Base (e.g. sodium hydride)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is reacted with aminomethylpyridine in the presence of a base to form ethyl 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate.", "Step 2: The resulting product is quaternized with hydrochloric acid to form ethyl 6-(aminomethyl)imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride." ] }

CAS RN

2613384-62-4

Molecular Formula

C11H15Cl2N3O2

Molecular Weight

292.2

Purity

95

Origin of Product

United States

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